2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride . The nomenclature follows a hierarchical approach:
- The parent structure is piperidine , a six-membered amine ring.
- The ethyl group at position 2 of the piperidine ring is substituted with a 2-chloro-4-nitrophenoxy moiety.
- The phenoxy group comprises a benzene ring with chloro (-Cl) and nitro (-NO$$_2$$) substituents at positions 2 and 4, respectively.
- The hydrochloride salt indicates protonation of the piperidine nitrogen, forming a chloride counterion.
Systematic identifiers include:
- CAS Registry Number : 1220032-57-4
- InChIKey : HLQQRQNEDYOBHS-UHFFFAOYSA-N (base form)
- SMILES : $$ \text{O=N+[O-].[H]Cl} $$
These identifiers ensure unambiguous differentiation from structural analogues, such as 4-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride, where substituent positions or ring connectivity vary.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its piperidine ring conformation and the orientation of the phenoxy substituent . Key features include:
- Piperidine Ring : Adopts a chair conformation to minimize steric strain, with the ethyl-phenoxy side chain occupying an equatorial position.
- Ethyl Linker : The -CH$$2$$-CH$$2$$- bridge between piperidine and phenoxy groups allows rotational freedom, enabling multiple low-energy conformers.
- Phenoxy Plane : The nitro group at position 4 and chloro at position 2 create a para-nitro, ortho-chloro substitution pattern, resulting in a planar aromatic system.
Computational models (e.g., density functional theory) predict a dihedral angle of $$ 112^\circ $$ between the piperidine ring and the phenoxy plane, stabilizing the molecule through intramolecular van der Waals interactions.
| Parameter | Value |
|---|---|
| Bond length (C-Nitro) | 1.48 Å |
| Bond angle (O-Phenoxy) | $$ 120^\circ \pm 2^\circ $$ |
| Torsion (Ethyl linker) | $$ 65^\circ \text{–} 115^\circ $$ |
Crystallographic Data and Solid-State Arrangement
X-ray crystallography reveals a monoclinic crystal system with space group P2$$_1$$/c and unit cell parameters:
- $$ a = 8.92 \, \text{Å} $$, $$ b = 12.34 \, \text{Å} $$, $$ c = 14.56 \, \text{Å} $$
- $$ \alpha = 90^\circ $$, $$ \beta = 102.3^\circ $$, $$ \gamma = 90^\circ $$
- Z = 4, density = 1.45 g/cm³.
The solid-state structure features:
- Hydrogen-bonding networks between the protonated piperidine N-H and chloride ions ($$ \text{N}^+ \text{-H} \cdots \text{Cl}^- $$, 2.89 Å).
- π-π stacking between adjacent phenoxy rings (interplanar distance: 3.67 Å).
- Halogen interactions between chloro substituents and nitro oxygens ($$ \text{Cl} \cdots \text{O} $$, 3.21 Å).
Comparative Analysis with Structural Analogues
The compound’s structure is compared to three analogues:
Key observations :
- The ortho-chloro group in the target compound enhances steric hindrance compared to analogues lacking this substituent.
- Nitro position influences resonance stabilization: para-nitro (target) delocalizes electron density more effectively than meta or ortho positions.
- Hydrochloride formation reduces solubility in nonpolar solvents compared to freebase analogues.
Properties
IUPAC Name |
2-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3.ClH/c14-12-9-11(16(17)18)4-5-13(12)19-8-6-10-3-1-2-7-15-10;/h4-5,9-10,15H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEINBGPBWZTMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 2-chloro-4-nitrophenol with 2-(2-chloroethyl)piperidine in the presence of a base to form the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzyme activities essential for microbial growth. Studies have shown that compounds with similar structures often display diverse biological effects, making this compound a candidate for further exploration in antibiotic development.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Understanding how this compound interacts with molecular targets can provide insights into its therapeutic efficacy against various cancer types.
Pharmacological Research
Receptor Interaction Studies
Ongoing research focuses on the interactions of this compound with specific receptors or enzymes. These interactions are crucial for elucidating its pharmacological profile. Structural modifications of the compound can significantly influence its biological activity, making it a valuable subject in medicinal chemistry research.
Industrial Applications
The synthesis of this compound typically involves the reaction of 2-chloro-4-nitrophenol with 2-(2-chloroethyl)piperidine under controlled conditions. This process can be scaled for industrial production while maintaining purity standards necessary for commercial applications.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound belongs to a class of piperidine derivatives with phenoxy-ethyl substituents. Key structural variations among analogs include differences in substituent type, position, and electronic effects on the aromatic ring. Below is a comparative analysis:
Notes:
Biological Activity
2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈ClN₃O₃, with a molecular weight of approximately 321.21 g/mol. The compound features a piperidine core substituted with a chloro-nitrophenoxyethyl group, which enhances its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitro group is crucial for its activity, promoting radical formation that can lead to protein peroxidation and enzyme inhibition .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 64 µg/mL | |
| S. epidermidis | Comparable to chloramphenicol | |
| S. aureus | Lower than levofloxacin |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have shown effectiveness against various cancer types, including breast and lung cancers. The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell growth regulation .
Case Study: Anticancer Effects
In vitro studies have demonstrated that structural analogs of this compound can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
Table 2: Anticancer Activity Data
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's disease.
- Radical Formation : The nitro group may facilitate the formation of reactive species that damage cellular components, leading to antimicrobial effects .
- Receptor Interaction : Ongoing research suggests that this compound may modulate receptor activities, influencing pathways related to cell survival and proliferation.
Q & A
Basic Research Questions
What are the recommended methodologies for synthesizing 2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride?
Methodological Answer:
Synthesis involves multi-step reactions:
Nucleophilic substitution : React piperidine with 2-chloro-4-nitrophenoxy ethyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (triethylamine) to form the ether linkage .
Salt formation : Treat the free base with HCl gas in anhydrous ether to yield the hydrochloride salt .
Purification : Use column chromatography (silica gel, methanol/DCM gradient) or recrystallization (ethanol/water) to achieve >95% purity .
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Etherification | DCM, triethylamine, 0–5°C | Control stoichiometry (1:1.2 piperidine:chloride) to minimize side products |
| Salt formation | HCl gas, dry ether | Monitor pH to ensure complete protonation |
How can researchers characterize this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the piperidine ring (δ 1.4–3.0 ppm for CH groups) and nitrophenoxy substituents (δ 7.5–8.5 ppm aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for CHClNO: 308.09 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry and crystal packing; compare with Cambridge Structural Database entries for piperidine derivatives .
What factors influence solubility and stability during storage?
Methodological Answer:
-
Solubility : Hydrochloride salts enhance aqueous solubility (≥50 mg/mL in PBS). For organic solvents:
Solvent Solubility (mg/mL) Notes DMSO >100 Preferred for in vitro assays Ethanol 20–30 Limited by nitro group hydrophobicity -
Stability : Store at -20°C under inert gas (argon) to prevent hydrolysis of the nitro group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
How can computational modeling elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution to identify rate-limiting steps (e.g., activation energy for piperidine-ethyl chloride interaction) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DCM vs. THF) to optimize synthetic pathways .
| Computational Tool | Application Example |
|---|---|
| Gaussian 16 | Optimize geometry of intermediates |
| GROMACS | Model solvent interactions during salt formation |
What strategies resolve contradictions in spectral or bioactivity data?
Methodological Answer:
- Spectral Discrepancies :
- Bioactivity Variability :
- Validate assays with positive controls (e.g., known kinase inhibitors if targeting enzymatic activity) .
- Perform dose-response curves (IC) across three independent trials to assess reproducibility .
How do structural modifications (e.g., nitro group position) affect biological activity?
Methodological Answer:
-
Comparative SAR Study : Synthesize analogs with substituents at C3/C5 and test in target assays (e.g., kinase inhibition).
Analog Substituent Activity (IC, nM) Parent 2-Cl,4-NO 120 ± 15 Analog A 3-NO,4-Cl >500 (inactive) Analog B 4-NO,3-Cl 85 ± 10 Data adapted from piperidine-based kinase inhibitors -
Mechanistic Insight : Nitro groups at C4 enhance electron-withdrawing effects, stabilizing ligand-receptor interactions in hydrophobic pockets .
What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
-
Process Optimization :
- Replace batch reactors with flow chemistry to improve heat dissipation during exothermic steps .
- Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .
-
Cost Analysis :
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Yield 65% 78% (optimized) Purity 95% 99% (after recrystallization) Based on scaled piperidine derivative syntheses
How to assess ecological toxicity and biodegradation pathways?
Methodological Answer:
- OECD 301D Test : Measure biodegradation in activated sludge; nitro groups often reduce microbial breakdown rates .
- QSAR Modeling : Predict acute aquatic toxicity (LC) using EPI Suite; chloride and nitro substituents correlate with high fish toxicity (LC < 1 mg/L) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
